Product packaging for 1,2-Bis(dimethylsilyl)ethane(Cat. No.:CAS No. 20152-11-8)

1,2-Bis(dimethylsilyl)ethane

Cat. No.: B2672882
CAS No.: 20152-11-8
M. Wt: 146.38
InChI Key: YZJSARUCMYJHNV-UHFFFAOYSA-N
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Description

Contextual Overview of Organosilicon Compounds in Synthetic Methodologies and Advanced Materials Science

Organosilicon compounds have established themselves as indispensable tools in a multitude of scientific and industrial domains. zmsilane.comiust.ac.ir Their unique properties, such as thermal stability, chemical inertness, and flexibility, make them valuable components in the design of advanced materials. iust.ac.iriust.ac.ir In materials science, they are integral to the production of silicones, which are used in a wide array of products including sealants, adhesives, coatings, and medical devices. numberanalytics.comiust.ac.ir The versatility of organosilicon compounds also extends to electronics, where they serve as insulators and encapsulants for semiconductor devices. iust.ac.ir

In the realm of synthetic chemistry, organosilicon compounds are widely utilized as reagents, catalysts, and intermediates. numberanalytics.combohrium.com Their applications range from acting as protecting groups in complex organic syntheses to facilitating a variety of chemical transformations, including cross-coupling and hydrosilylation reactions. numberanalytics.comnumberanalytics.com The stability of the silicon-carbon bond, a defining feature of these compounds, allows for the construction of intricate molecular architectures. numberanalytics.comnumberanalytics.com Furthermore, the ongoing development of novel synthetic methodologies continues to expand the utility of organosilicon compounds in creating functional materials and complex molecules. magtech.com.cn

Rationale for Focusing on Vicinal Disilylalkanes within Organosilicon Chemistry

Within the broad class of organosilicon compounds, vicinal disilylalkanes, which feature two silyl (B83357) groups on adjacent carbon atoms, represent a particularly important subclass. The study of these compounds, such as 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), is driven by their role as cross-linking agents in the formation of polymeric networks. actaorthop.org The presence of two silyl groups allows for the creation of bridged structures, which can enhance the mechanical and thermal properties of materials. chemimpex.com

The investigation into vicinal disilylalkanes is crucial for understanding structure-property relationships in organosilicon polymers. For instance, the hydrolysis and condensation kinetics of these molecules are critical for controlling the sol-gel process, which is used to create a variety of materials, from coatings to ceramics. researchgate.netcnrs.fr Recent research has focused on the regiodivergent dihydrosilylation of alkynes to selectively synthesize vicinal disilylalkanes, highlighting the ongoing efforts to develop precise synthetic control over these valuable building blocks. frontiersin.org This targeted research enables the fine-tuning of material properties for specific applications, such as improving the adhesion and corrosion resistance of coatings. actaorthop.orgmdpi.com

Historical Development of Research on Organosilicon Chemistry and the Evolution of Silylethane Studies

The journey of organosilicon chemistry began in 1863 with the synthesis of the first organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts. wikipedia.orgnumberanalytics.comsbfchem.com This pioneering work laid the foundation for a field that would grow exponentially over the next century and a half. rsc.org Early research in the 20th century, notably by Frederic Kipping, involved the extensive use of Grignard reagents to synthesize a variety of alkyl and aryl silanes, leading to the discovery of silicone polymers. wikipedia.orgrichsilicone.com

A significant milestone in the industrial production of organosilicon compounds was the development of the direct synthesis of methylchlorosilanes by Eugene G. Rochow and Richard Müller in the 1940s. rsc.org This breakthrough paved the way for the large-scale manufacturing of silicones and spurred further research into the applications of these materials. rsc.org

The study of silylethanes has evolved in parallel with the broader field of organosilicon chemistry. Early work focused on the fundamental synthesis and characterization of simple silylethanes. Over time, as the understanding of their properties grew, so did their applications. The development of catalysts for hydrosilylation reactions, for example, has been crucial for the synthesis of functionalized silylethanes. ethernet.edu.et More recently, research has focused on creating complex silylethane derivatives for specialized applications, such as precursors for silicon carbide and as components in advanced polymeric materials. hbni.ac.inresearchgate.net The continuous innovation in this area underscores the enduring importance of silylethanes in both academic and industrial research.

Chemical Profile of 1,2-Bis(dimethylsilyl)ethane

Identifier Value
IUPAC Name This compound
CAS Number 20152-11-8 nih.gov
Molecular Formula C6H16Si2 nih.gov
Molecular Weight 144.36 g/mol nih.gov
Synonyms 1,1,4,4-Tetramethyl-1,4-disilabutane, 1,1,4,4-TETRAMETHYLDISILETHYLENE nih.gov

Synthesis and Reactions

A common method for synthesizing this compound (BDMSE) involves the reduction of 1,2-bis(chlorodimethylsilyl)ethane (B1585126). wiley-vch.de In a typical procedure, 1,2-bis(chlorodimethylsilyl)ethane is added to a suspension of a reducing agent, such as lithium aluminum hydride, in a suitable solvent like tetraglyme. wiley-vch.de The reaction mixture is heated to facilitate the reduction, followed by purification via distillation to yield BDMSE as a colorless liquid. wiley-vch.de

BDMSE participates in various chemical reactions, a notable one being the dehydrogenative silylation of amides. In this reaction, BDMSE reacts with an amide in the presence of a catalyst, leading to the formation of a nitrile and evolution of hydrogen gas. wiley-vch.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H18Si2 B2672882 1,2-Bis(dimethylsilyl)ethane CAS No. 20152-11-8

Properties

InChI

InChI=1S/C6H16Si2/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRXLYBQPYTAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)CC[Si](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20152-11-8
Record name 1,2-Bis(dimethylsilyl)ethane
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Intrinsic Chemical Reactivity and Mechanistic Pathways of 1,2 Bis Dimethylsilyl Ethane

Reactivity of Silicon-Hydrogen Bonds (Si-H)

The presence of two silicon-hydrogen (Si-H) bonds in 1,2-bis(dimethylsilyl)ethane, formally named 1,1,4,4-tetramethyl-1,4-disilabutane, dictates a significant portion of its chemical behavior. nih.gov These bonds are susceptible to a variety of transformations, making the compound a valuable reagent in organosilicon chemistry.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. csic.esethernet.edu.etmdpi.com With this compound, this reaction provides a pathway to functionalized organosilicon compounds.

The mechanism of hydrosilylation catalyzed by transition metals, such as platinum and rhodium complexes, is well-established. mdpi.com The widely accepted Chalk-Harrod mechanism involves:

Oxidative addition of the Si-H bond to the metal center.

Coordination of the unsaturated substrate (e.g., an alkene or alkyne) to the metal.

Migratory insertion of the coordinated substrate into the metal-hydride bond.

Reductive elimination of the final product, regenerating the catalyst. mdpi.com

Research has shown that in the (PPh₃)₃RhCl-catalyzed hydrosilylation of various unsaturated molecules with this compound, there is a significant rate difference between the reactivity of the two Si-H bonds. acs.org This allows for the selective formation of monohydrosilylation products. acs.orgresearchgate.net For instance, the reaction with ketones, olefins, and acetylenes can be controlled to yield compounds with the general structure Me₂HSi(CH₂)₂SiMe₂Z, where Z represents an alkoxy, alkyl, or vinyl group. acs.orgresearchgate.net

The reaction of this compound with 2,2-divinyladamantane in the presence of Zeise's dimer as a catalyst can lead to both intramolecular and intermolecular hydrosilylation products, forming disilacyclic compounds or acyclic oligomers depending on the reaction conditions. acs.org

Here is an interactive data table summarizing the hydrosilylation of various substrates with this compound:

CatalystSubstrateProduct TypeKey FindingReference
(PPh₃)₃RhClKetones, Olefins, AcetylenesMonohydrosilylationSelective reaction at one Si-H bond. acs.orgresearchgate.net
Zeise's Dimer2,2-DivinyladamantaneIntramolecular/IntermolecularFormation of disilacyclic or oligomeric products. acs.org
RhCl₃(pybox)/AgOTfKetonesDehydrogenative SilylationForms silyl (B83357) enol ethers instead of hydrosilylation products. oup.comcapes.gov.br

Dehydrogenative coupling is another important reaction pathway for this compound, involving the formation of new bonds with the elimination of hydrogen gas. sci-hub.se This process is often catalyzed by transition metal complexes and is a key method for the synthesis of silicon-containing polymers and oligomers. researchgate.net

For example, the rhodium-Pybox catalyzed reaction of this compound with ketones results in dehydrogenative silylation, selectively forming silyl enol ethers from only one of the Si-H groups. oup.comcapes.gov.br This reaction is highly regioselective, yielding the thermodynamically more stable silyl enol ether. oup.com

The catalytic cross-dehydrocoupling polymerization of 1,4-bis(dimethylsilyl)benzene (B1337063), a related disilane (B73854), with various compounds like water, diols, and dicarboxylic acids highlights the potential of such molecules to form diverse polymeric structures. researchgate.net While not directly about this compound, this suggests its capability for similar polymerization reactions.

The Si-H bond in this compound can be targeted by both nucleophiles and electrophiles. Nucleophilic attack on the silicon atom can lead to the displacement of the hydride. For instance, the reaction of silanes with nucleophiles can lead to the formation of hypervalent silicon species. rsc.org

Electrophilic substitution at the hydrogen atom is less common but can occur under specific conditions. More typically, the silicon center is subject to electrophilic attack, which can be facilitated by the polarization of the Si-H bond.

Transformations Involving Silicon-Carbon (Si-C) Linkages

While the Si-H bonds are generally more reactive, the silicon-carbon (Si-C) bonds in this compound can also undergo transformations, particularly under more forcing conditions or with specific reagents.

Cleavage of the Si-C bond in organosilanes can be induced by various reagents. For example, strong acids, bases, or certain metal complexes can promote the breaking of this bond. In some cases, intramolecular rearrangements can lead to Si-C bond cleavage. A study on a disilane derivative showed that a rearrangement involving Si-Si bond cleavage and subsequent Si-C bond formation can occur at low temperatures without a catalyst. researchgate.net While this was not on this compound itself, it demonstrates a possible reactivity pattern for related compounds.

Functional group interconversions at the silicon centers of this compound derivatives are crucial for synthesizing more complex organosilicon structures. A common starting material for such transformations is the corresponding chlorinated derivative, 1,2-bis(chlorodimethylsilyl)ethane (B1585126). The Si-Cl bonds in this compound are highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For instance, reaction with amines leads to the formation of aminosilanes. sigmaaldrich.comnih.govscbt.comtcichemicals.com

The silylation of primary amines with 1,2-bis(chlorodimethylsilyl)ethane can be used as a protection strategy in organic synthesis, forming stable adducts that can be later cleaved under acidic or fluoride-mediated conditions.

Reactions Pertaining to the Ethane (B1197151) Backbone

The ethane backbone of this compound, while generally stable, possesses reactive C(sp³)–H bonds that can be targeted for functionalization. The proximity of the two dimethylsilyl groups significantly influences the reactivity and stereochemical outcomes of these transformations. Reactions involving this portion of the molecule can lead to the introduction of new functional groups or the formation of stereoisomeric derivatives.

Radical Functionalization Approaches

Direct functionalization of the saturated ethane bridge in this compound typically proceeds through radical pathways. These reactions involve the homolytic cleavage of a C(sp³)–H bond on the ethane linker, generating a carbon-centered radical intermediate that can be trapped by various reagents.

Mechanistic Principles: The most common strategy for initiating such reactions is through hydrogen atom transfer (HAT). escholarship.orgnih.gov A radical initiator, often generated photochemically or thermally, abstracts a hydrogen atom from one of the methylene (B1212753) (-CH₂-) groups on the ethane backbone. The stability of the resulting α-silyl carbon-centered radical intermediate is a crucial factor in this process. General strategies for C(sp³)–H functionalization often rely on the generation of radical intermediates through HAT, which can then couple with other radical species or react with trapping agents. escholarship.orgrsc.org

While specific studies on the radical functionalization of the this compound backbone are not extensively detailed in the surveyed literature, the principles can be inferred from general C–H functionalization methodologies. nih.govrsc.org For instance, photocatalytic methods using a HAT catalyst could generate a radical on the ethane bridge, which could then be intercepted. The formation of a thiyl radical, for example, can initiate a reversible HAT process to create a carbon radical that subsequently reacts with an electrophilic partner like an electron-deficient olefin. chemrxiv.org Another approach involves the radical addition of thiols to vinylsilanes, which results in the formation of a functionalized ethane backbone and demonstrates the compatibility of radical processes with organosilicon compounds. mdpi.com

The table below outlines potential radical functionalization reactions based on established methodologies for C(sp³)–H activation.

Reaction Type Initiator/Catalyst Radical Source/Reagent Hypothetical Product Relevant Analogy/Principle
C–H FluorinationPhotoredox Catalyst (e.g., Iridium-based)Selectfluor™1-Fluoro-1,2-bis(dimethylsilyl)ethaneGeneral methods for radical C–H fluorination via HAT. escholarship.org
C–H AlkylationPhotoredox/HAT dual catalysisAlcohols (as alkyl radical precursors)1-Alkyl-1,2-bis(dimethylsilyl)ethaneUse of unactivated alcohols as alkylating agents for C–H bonds. nih.gov
C–C CouplingThiol Catalyst / PhotoredoxElectron-deficient olefins (e.g., acrylates)Functionalized acrylate (B77674) adductGiese reaction following a reversible HAT process at the α-amino position. chemrxiv.org
C–H CyanationDecatungstate photocatalystTosyl cyanide1-Cyano-1,2-bis(dimethylsilyl)ethanePhotochemical HAT followed by trapping with a cyano group donor.

Stereochemical Considerations in Derivatives

When the ethane backbone of this compound is functionalized at one or both of the methylene carbons, stereocenters can be created. The introduction of two substituents (where the substituent is different from the dimethylsilylmethyl group and hydrogen) leads to the formation of diastereomers: a meso compound and a racemic mixture of a pair of enantiomers (dl-pair).

The stereochemical outcome of such reactions is often dictated by the reaction mechanism and conditions. In some systems with a similar 1,2-disubstituted ethane framework, specific stereoisomers can be selectively formed. For example, the protonation of racemic bis(methylzinc) 1,2-bis((trialkylsilyl)amido)-1,2-dipyridylethane yields the racemic product quantitatively, without the formation of the meso isomer. chemrxiv.org However, upon photoirradiation, an equilibrium mixture of all possible isomers, including the meso form, is established, indicating that the stereocenters can be inverted under certain conditions. chemrxiv.org

The formation of diastereomeric mixtures is a common feature in related chemistries. For instance, in the synthesis of disubstituted cobalt bis(dicarbollide) derivatives, unseparated mixtures of rac- and meso-isomers were frequently obtained. mdpi.com The ratio of these isomers can sometimes be controlled. In the enzymatic reduction of benzil, reaction conditions such as pH were found to significantly influence the dl/meso ratio of the resulting 1,2-diol product. rsc.org

The characterization and differentiation of these stereoisomers are typically accomplished using NMR spectroscopy, where the different symmetries of the meso and racemic forms lead to distinct spectral patterns. mdpi.com

The table below summarizes the key stereochemical aspects of disubstituted derivatives of this compound.

Stereoisomer Type Description Key Differentiating Feature Example from Analogous Systems
Meso (1R,2S or 1S,2R) Achiral diastereomer with an internal plane of symmetry. The two stereocenters are mirror images of each other.Chemically equivalent substituents on the stereocenters often give simpler NMR spectra.Formation of meso-isomers in disubstituted cobalt bis(dicarbollide) compounds. mdpi.com
Racemic/dl-pair (1R,2R and 1S,2S) An equimolar mixture of two enantiomers. The molecule is chiral and lacks an internal plane of symmetry.Enantiomers are indistinguishable by standard NMR but the racemic mixture can be differentiated from the meso form.Quantitative formation of the racemic form in the protonation of a 1,2-dipyridylethane derivative. chemrxiv.org

Coordination Chemistry and Ligand Design Principles Utilizing 1,2 Bis Dimethylsilyl Ethane

Chelate Complex Formation with Transition Metals

The primary mode of coordination for 1,2-bis(dimethylsilyl)ethane involves the oxidative addition of its Si-H bonds to a low-valent metal center, resulting in the formation of a five-membered metallacycle. This chelation is a key principle in its ligand design, providing thermodynamic stability to the resulting complexes.

This compound and its derivatives react readily with platinum group metals, particularly platinum and palladium, to form stable disilametallacyclopentane complexes. For instance, the reaction of 1,2-bis(dimethylsilyl)benzene (B94053) with platinum precursors in the presence of sulfide (B99878) ligands yields disilaplatinacyclopentane complexes. researchgate.net These complexes are key intermediates in catalytic processes like the dehydrogenative double silylation of olefins. researchgate.net

The reaction of 1-(dimethylsilyl)-2-silylbenzene with palladium(0) phosphine (B1218219) complexes demonstrates ligand-dependent selectivity. Depending on the steric bulk of the phosphine ligand (e.g., dmpe vs. depe), the reaction can yield either a dinuclear palladium complex with multiple Si-Si bonds or a mononuclear complex featuring a benzotrisilacyclopentene moiety. acs.org This highlights how ancillary ligands can direct the complex reaction pathways of bis(silyl) precursors. Similarly, palladium complexes with chelating phosphine ligands like 1,2-Bis[bis(pyridin-2-ylmethyl)phosphino]ethane have been synthesized and characterized, showing a square-planar geometry around the palladium(II) center. researchgate.net

Table 1: Examples of Platinum Group Metal Complexes

Precursor Metal System Resulting Complex Type Reference
1,2-Bis(dimethylsilyl)benzene Platinum(II) with sulfide ligands Disilaplatinacyclopentane researchgate.net
1-(Dimethylsilyl)-2-silylbenzene Palladium(0) with dmpe/depe Dinuclear or Mononuclear Silylpalladium acs.org

In the realm of early transition metals, this compound and related structures serve as crucial components in ansa-metallocene chemistry. The reduction of ansa-permethyltitanocene dichloride, which contains a 1,2-bis(dimethylsilylene)ethane bridge, leads to the exclusive activation of the ansa-chain. acs.org This activation can result in the formation of a Ti(II) complex where the double bond of a newly formed vinylsilane moiety is back-bonded to the metal center. acs.org

The hydrogenation of titanocene (B72419) and zirconocene (B1252598) complexes containing bis(trimethylsilyl)acetylene (B126346) (BTMSA) can lead to the formation of 1,2-bis(trimethylsilyl)ethane as a byproduct. rsc.orgresearchgate.netrsc.org For titanocenes, the BTMSA ligand is lost and hydrogenated to 1,2-bis(trimethylsilyl)ethane, while the resulting titanocene species dimerizes. rsc.orgrsc.org In contrast, zirconocene-BTMSA complexes react with hydrogen to form stable zirconocene hydride alkenyl species. rsc.orgrsc.org The generation of ansa-bridged titanocene–BTMSA complexes can also proceed via the reduction of dichlorobis[η5-(dimethylsilyl)tetramethylcyclopentadienyl]titanium, where dehydrocoupling of the silyl (B83357) groups occurs, facilitated by hydrogen transfer to BTMSA, yielding 1,2-bis(trimethylsilyl)ethane as a byproduct. thieme-connect.de

Table 2: Coordination Behavior with Early Transition Metals

Metal System Reaction Key Observation Reference
ansa-Permethyltitanocene Reduction of Ti(IV) to Ti(II) Exclusive activation of the 1,2-bis(dimethylsilylene)ethane chain. acs.org
Titanocene-BTMSA Hydrogenation Formation of 1,2-bis(trimethylsilyl)ethane and dimeric titanocene hydrides. rsc.orgrsc.org
Zirconocene-BTMSA Hydrogenation Formation of stable zirconocene hydride alkenyl complexes. rsc.orgrsc.org

The formation of metallacycles from this compound typically proceeds through the sequential oxidative addition of the two Si-H bonds to a low-valent metal center. In platinum-catalyzed dehydrogenative double silylation, a cyclic bis(silyl)platinum complex is proposed as a key intermediate. researchgate.net This metallacycle can then react with unsaturated substrates like olefins to yield silylated products. researchgate.net

The stability of the resulting metallacycle is influenced by several factors, including the metal, its oxidation state, and the ancillary ligands present in the coordination sphere. For early transition metals like titanium, the reduction of the metal center is a prerequisite for the activation of the silyl-ethane chain, leading to intramolecular C-H activation or other rearrangements. acs.org The formation of these metallacycles is often a key step in catalytic cycles for reactions such as hydrosilylation and silylation. researchgate.netnih.gov The mechanism can be complex, and in some cases, such as with nickel-catalyzed cross-coupling, photochemical conditions can promote C-C bond formation from related organometallic intermediates. escholarship.org Density functional theory (DFT) calculations have been used to probe the mechanistic pathways of metallacyclobutane formation, revealing stepwise cycloaddition mechanisms involving diradical intermediates in some systems. researchgate.net

Main Group Element Interactions and Adducts

While less common than transition metal coordination, derivatives of this compound can interact with main group elements. The related compound 1,2-bis(chlorodimethylsilyl)ethane (B1585126) reacts with primary amines to form stable adducts, effectively protecting the amine functionality. smolecule.com Similarly, 1,2-bis[(dimethylamino)dimethylsilyl]ethane (B1334683) is known as a protecting reagent for aromatic primary amines. tcichemicals.comchemscene.com These reactions involve the formation of stable silicon-nitrogen bonds. chemimpex.com The bulky nature of silyl groups, such as in the bis(trimethylsilyl)amido ligand, is often employed to stabilize low-coordinate main group metal complexes. researchgate.net

Steric and Electronic Influence of the this compound Moiety in Coordination Spheres

The this compound ligand, upon chelation, imposes significant steric and electronic constraints on the metal center.

Electronic Effects: The silicon atoms are strong σ-donors, increasing the electron density at the metal center upon oxidative addition. This electronic enrichment can make the metal center more nucleophilic and reactive towards electrophiles. This strong σ-donor character is a key feature in stabilizing transition metals in low valent states. rsc.org The electronic properties of the ligand framework can be tuned, for example by substitution on the ethylene (B1197577) bridge or the silicon atoms, to modulate the reactivity of the metal complex for specific catalytic applications. rsc.org

Catalytic and Stoichiometric Applications of 1,2 Bis Dimethylsilyl Ethane in Advanced Chemical Synthesis and Materials Precursors

Role as a Reducing Agent in Organic Transformations

While organosilanes containing silicon-hydrogen (Si-H) bonds are generally recognized for their utility as reducing agents in organic synthesis, specific, well-documented examples of 1,2-bis(dimethylsilyl)ethane acting in this capacity are not prevalent in readily available literature. However, its potential as a reducing agent can be inferred from the reactivity of its Si-H bonds. In one documented instance, this compound was used in the rhodium-catalyzed hydrosilylation of various unsaturated compounds, including ketones, olefins, and acetylenes. researchgate.netmdpi.com This reaction involves the addition of a Si-H bond across a multiple bond, which is a form of reduction.

Furthermore, the compound has been employed in the synthesis of rhenium polyhydride complexes, which themselves can serve as precatalysts for transfer hydrogenation reactions. monmouth.edu In a related context, it participated in the synthesis of a novel initiator for anionic ring-opening polymerization via a hydrosilylation reaction catalyzed by Karstedt's catalyst. acs.orgnih.gov The reactivity of the Si-H bonds in this compound is central to these applications. A derivative, 1,2-bis(dimethylsilyl)benzene (B94053), which shares the core disilyl functionality, has also been used to create rhenium polyhydride complexes that catalyze transfer hydrogenation. monmouth.edu

Participation in Hydroboration Reactions

The direct participation of this compound as a primary reagent in hydroboration reactions is not extensively documented. Hydroboration typically involves the addition of a boron-hydrogen bond across a double or triple bond. google.comliverpool.ac.uk However, related research has shown that rhenium polyhydride complexes, synthesized using this compound, can be involved in reactions with boranes. For instance, these complexes have been observed in H-D exchange reactions with borane-lewis base adducts and in the catalytic hydroboration of CO2 using borane (B79455) reagents as the reductant. monmouth.eduacs.org This indicates an indirect link, where the silyl (B83357) ligand influences the reactivity of the metal center towards boranes.

Utilization in Polymerization Processes

This compound and its derivatives are versatile compounds in the field of polymer chemistry, serving as chain transfer agents and crucial precursors for specialty polymers.

Initiators and Chain Transfer Agents in Polymer Synthesis

While its role as a direct polymerization initiator is not commonly cited, the use of silanes as chain transfer agents (CTAs) is an established strategy for controlling polymer molecular weight. acs.orgacs.orgillinois.edu Chain transfer is a reaction where the activity of a growing polymer chain is transferred to the CTA, thereby terminating that chain and initiating a new one. acs.orgacs.orgillinois.edu This process is critical for tuning the molecular weight and structure of the final polymer. acs.orgacs.orgillinois.edu

Research has demonstrated that various silanes can act as effective chain-transfer agents in the palladium diimine-catalyzed polymerization of ethylene (B1197577). acs.orgacs.orgillinois.eduresearchgate.net This method allows for the synthesis of semitelechelic polyethylene, where the molecular weight and the chemical structure of the polymer end-group can be controlled by altering the concentration and type of silane (B1218182) used. acs.orgacs.orgresearchgate.net NMR spectroscopy has confirmed the incorporation of silicon from the silane CTA into the polymer chain, creating silicon end-modified polymers. acs.orgacs.org The use of late transition metal catalysts in these systems is advantageous due to their compatibility with heteroatoms, enabling the use of alkoxysilanes as CTAs and facilitating the copolymerization of ethylene with polar monomers. acs.orgacs.org

Precursor in Polysiloxane and Carbosilane Polymer Synthesis

Derivatives of this compound are key precursors in the synthesis of specific polysiloxanes and carbosilanes. A significant application involves the synthesis of poly(1,2-ethylene-bis(dimethylsiloxane)). This process begins with a derivative such as 1,2-bis(chlorodimethylsilyl)ethane (B1585126) sigmaaldrich.comchemscene.comsigmaaldrich.comoakwoodchemical.com or 1,2-bis(dimethylethoxysilyl)ethane, which is hydrolyzed and condensed to form the cyclic monomer 2,2,5,5-tetramethyl-1-oxa-2,5-disilacyclopentane. researchgate.netcymitquimica.com

This strained five-membered ring monomer then undergoes anionic ring-opening polymerization (AROP) to yield the high molecular weight polymer. researchgate.netacs.org The polymerization can be initiated by substances like lithium n-butyldiphenylsilanolate. researchgate.net Studies have investigated the kinetics of this polymerization, examining the effects of initiator concentration, solvent, and water on the reaction rate and the molecular weight distribution of the resulting polymer. researchgate.netacs.org This method provides a pathway to well-defined polysiloxanes with unique properties. researchgate.netacs.orguwaterloo.ca

In carbosilane synthesis, the polyaddition of this compound to 1,2-bis(dimethylvinylsilyl)ethane, often using Karstedt's catalyst, yields oligomers with high molecular weights. dokumen.pub Furthermore, reacting this compound with 1,4-bis(dimethylsilyl)benzene (B1337063) can produce linear poly(phenylene-silylene-ethylene)s. dokumen.pubethernet.edu.et

Applications in Silane Coupling Chemistry and Surface Modification Methodologies

Alkoxy-functionalized derivatives of this compound, such as 1,2-bis(triethoxysilyl)ethane (B100286) (BTSE), are classified as dipodal silanes. gelest.comresearchgate.netadhesivesmag.com These molecules possess two silicon atoms that can covalently bond to a substrate, offering significant advantages over conventional monopodal silanes. researchgate.netnih.gov

Dipodal silanes are primarily used as adhesion promoters and coupling agents to form durable bonds between organic and inorganic materials. gelest.comsmolecule.commade-in-china.comcymitquimica.com Their key advantage is a vastly superior hydrolytic stability—estimated to be up to 10,000 times greater than that of conventional silanes. adhesivesmag.comgelest.com This enhanced stability is crucial for maintaining the integrity of adhesive bonds, coatings, and composite materials, especially in aqueous or aggressive environments. researchgate.netnih.govgelest.com The improved durability is attributed to the ability of dipodal silanes to form up to six Si-O bonds with a hydroxylated substrate, compared to the three bonds formed by conventional silanes, leading to an increased crosslink density at the interface. researchgate.netadhesivesmag.com

Table 1: Comparison of Dipodal and Conventional Silanes
PropertyDipodal Silanes (e.g., 1,2-Bis(triethoxysilyl)ethane)Conventional Monopodal Silanes
Silicon Atoms per MoleculeTwoOne
Potential Bonds to SubstrateUp to sixUp to three
Hydrolytic StabilityVery high (up to 10,000x greater) adhesivesmag.comgelest.comStandard
Key AdvantageEnhanced durability and resistance to hydrolysis in aqueous environments researchgate.netnih.govEstablished technology for surface treatment
Common ApplicationsAdhesive primers, corrosion-resistant coatings, multilayer printed circuit boards, composite materials gelest.comadhesivesmag.comsmolecule.comGeneral purpose coupling agents, surface modifiers

These properties make 1,2-bis(triethoxysilyl)ethane and similar dipodal structures highly effective in a range of applications:

Adhesion Promoters: They are frequently blended with conventional functional silanes (at ratios of 1:5 to 1:10) to improve the durability of adhesive systems and extend the shelf life of formulations. gelest.comgelest.com

Corrosion Resistance: They are employed in formulating corrosion-resistant coatings and primers for metals like steel and aluminum. smolecule.com The silane hydrolyzes to form a protective, cross-linked siloxane layer on the metal surface. smolecule.com

Composite Materials: In composites, they enhance the bond between inorganic fillers and the organic polymer matrix, leading to improved mechanical properties. smolecule.com

Surface Modification: They are used to modify the surface energy of substrates, for example, to create hydrophobic surfaces. cymitquimica.com The resulting coatings are durable yet permeable to water vapor, allowing the substrate to "breathe." cymitquimica.com

Advanced Spectroscopic and Structural Elucidation of 1,2 Bis Dimethylsilyl Ethane and Its Molecular Derivatives

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 1,2-Bis(dimethylsilyl)ethane, offering precise information about the silicon, carbon, and proton environments within the molecule.

²⁹Si NMR spectroscopy provides direct insight into the electronic environment of the silicon atoms. For this compound, the silicon atoms are chemically equivalent, resulting in a single resonance in the ²⁹Si NMR spectrum. The chemical shift (δ) is expected to appear in the typical range for hydrido-diorganosilyl groups.

The primary feature of the spectrum is the coupling between the ²⁹Si nucleus and the directly attached hydrogen atom (¹J(²⁹Si,¹H)). This coupling typically results in a doublet, though further coupling to the methyl and ethylene (B1197577) bridge protons can create a more complex multiplet. The one-bond coupling constant is a significant diagnostic parameter. Additionally, two-bond couplings to the methyl protons (²J(²⁹Si,¹H)) are observed, which are generally much smaller.

Table 1: Predicted ²⁹Si NMR Parameters for this compound

Parameter Predicted Value/Multiplicity Description
Chemical Shift (δ) -10 to -30 ppm Typical range for R₂SiH units
¹J(²⁹Si,¹H) ~180-200 Hz One-bond coupling to the silyl (B83357) proton (Si-H)

Note: Predicted values are based on typical ranges for similar organosilane structures.

The ¹H and ¹³C NMR spectra provide comprehensive data for confirming the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton spectrum is expected to show three distinct signals corresponding to the three unique proton environments: the silyl protons (Si-H), the dimethylsilyl methyl protons (Si-CH₃), and the ethylene bridge protons (-CH₂-CH₂-).

Si-H Signal: This signal is anticipated to appear as a septet due to coupling with the six equivalent methyl protons on the same silicon atom (³J(H,H)).

Si-CH₃ Signal: The twelve methyl protons are chemically equivalent and should appear as a doublet, coupled to the single silyl proton (³J(H,H)).

-CH₂-CH₂- Signal: The four protons of the ethylene bridge are chemically equivalent and are expected to produce a singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show two signals, corresponding to the two distinct carbon environments in the molecule.

Si-CH₃ Carbons: A single resonance for the four equivalent methyl carbons.

-CH₂-CH₂- Carbons: A single resonance for the two equivalent ethylene bridge carbons.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted δ (ppm) Predicted Multiplicity Assignment
¹H 3.5 - 4.0 Septet Si-H
¹H 0.0 - 0.2 Doublet Si-CH
¹H 0.5 - 0.8 Singlet -CH ₂-CH ₂-
¹³C -5 to 5 Singlet Si-C H₃

Note: Predicted chemical shifts are based on analogous alkylsilane structures.

Two-dimensional NMR experiments are instrumental in unambiguously assigning the connectivity of atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. A key expected correlation would be between the Si-H proton signal and the Si-CH₃ proton signal, confirming their proximity within three bonds.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. Expected correlations would link the Si-CH₃ proton signal to the Si-CH₃ carbon signal, and the -CH₂-CH₂- proton signal to the -CH₂-CH₂- carbon signal.

Table 3: Predicted Key 2D NMR Correlations for this compound

Experiment Correlating Protons Correlating Atom (¹H, ¹³C, or ²⁹Si) Type of Correlation
COSY Si-H Si-CH ³J(H,H)
HSQC Si-CH Si-C H₃ ¹J(C,H)
HSQC -CH ₂-CH ₂- -C H₂-C H₂- ¹J(C,H)
HMBC -CH ₂-CH ₂- Si ²J(Si,H)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups and skeletal structure.

The vibrational spectrum of this compound is dominated by absorptions corresponding to the silicon-hydrogen and silicon-carbon bonds.

Si-H Stretch: The silicon-hydride bond gives rise to a very strong and sharp absorption band in the infrared spectrum, typically found in the 2080-2280 cm⁻¹ region. gelest.com Its distinct position makes it an excellent diagnostic marker for the presence of the Si-H functional group. gelest.comamazonaws.com

Si-C Stretch: The stretching vibrations of the silicon-carbon bonds are also characteristic. The Si-CH₃ group is identified by a strong, sharp band near 1260 cm⁻¹ (symmetric deformation) and bands in the 750-865 cm⁻¹ region (rocking). gelest.com

Table 4: Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~2960 Medium-Strong Asymmetric C-H Stretch -CH₃, -CH₂-
~2890 Medium Symmetric C-H Stretch -CH₃, -CH₂-
~2130 Strong, Sharp Si-H Stretch Si-H
~1260 Strong, Sharp Symmetric CH₃ Deformation Si-CH₃
~800 Strong CH₃ Rocking Si-CH₃

Like ethane (B1197151), this compound can exist in different rotational conformations (rotamers) around the central carbon-carbon bond, primarily the anti (trans) and gauche conformations.

Anti Conformer: In this staggered conformation, the two dimethylsilyl groups are positioned 180° apart. This conformer possesses a center of symmetry (C₂h point group).

Gauche Conformer: In this staggered conformation, the dimethylsilyl groups are positioned approximately 60° apart. This conformer is chiral and lacks a center of symmetry (C₂ point group).

Vibrational spectroscopy is a powerful tool for studying this conformational isomerism. For the anti conformer, the "rule of mutual exclusion" applies due to its center of symmetry. This rule states that vibrational modes that are active in the Raman spectrum are inactive in the IR spectrum, and vice versa. The gauche conformer, lacking a center of symmetry, will have vibrational modes that can be active in both IR and Raman spectra.

By analyzing the skeletal vibrations, such as the C-C stretch and the Si-C-C-Si torsional and bending modes in the low-frequency region of the Raman and IR spectra, the presence and relative populations of the anti and gauche conformers can be determined under different physical conditions (e.g., temperature, phase).

X-ray Diffraction Studies of Crystalline Derivatives.

X-ray diffraction analysis of single crystals provides definitive information regarding the three-dimensional arrangement of atoms in the solid state. For this compound, while the parent compound is a liquid at room temperature, crystalline derivatives offer valuable insights into the conformational preferences and solid-state packing of the core Si-CH₂-CH₂-Si framework.

Single-Crystal X-ray Crystallography for Molecular Geometry and Bond Parameters.

Due to the rotational freedom around the Si-C and C-C bonds, the ethylene bridge in this compound derivatives can adopt various conformations. Single-crystal X-ray diffraction studies on suitable crystalline derivatives allow for the precise determination of molecular geometry, including bond lengths and angles.

As a representative example, the crystal structure of (E)-1,2-bis(diphenylmethylsilyl)ethene, a derivative containing the core silyl-ethane moiety but with phenyl and methyl substituents on the silicon atoms and a central C=C double bond, has been elucidated. The molecule adopts an E configuration about the central ethene bond and occupies a special position on a centre of symmetry in the crystal lattice. This symmetrical arrangement dictates a Si—C=C—Si torsion angle of exactly 180°.

Selected crystallographic data for (E)-1,2-bis(diphenylmethylsilyl)ethene are presented below:

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(2)
b (Å) 8.456(2)
c (Å) 15.987(3)
β (°) 108.98(3)
Volume (ų) 1292.5(5)
Z 2
Calculated Density (g/cm³) 1.154

Analysis of Solid-State Packing and Intermolecular Interactions.

The study of the crystal packing of this compound derivatives reveals the nature and influence of intermolecular forces on the solid-state architecture. In the case of (E)-1,2-bis(diphenylmethylsilyl)ethene, the crystal structure is primarily governed by van der Waals interactions.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathway Analysis.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition and for elucidating the fragmentation pathways of molecules upon ionization. For this compound and its derivatives, electron ionization (EI) is a common technique that provides detailed structural information through characteristic fragmentation patterns.

The exact mass of this compound (C₆H₁₈Si₂) is 146.0947 Da. High-resolution mass spectrometry allows for the experimental determination of this mass with high accuracy, confirming the elemental formula.

The fragmentation of organosilicon compounds under electron ionization is well-documented and typically involves the cleavage of Si-C and C-C bonds. For this compound, the fragmentation is expected to be initiated by the loss of an electron to form a molecular ion (M⁺˙). The subsequent fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments.

A key fragmentation pathway for compounds containing the Si-CH₂-CH₂-Si moiety is the cleavage of the central C-C bond, leading to the formation of a [Si(CH₃)₂CH₂]⁺ ion. Another prominent fragmentation involves the loss of a methyl radical (•CH₃) from the molecular ion to form a [M - 15]⁺ ion, which is a common feature in the mass spectra of methylsilanes.

To illustrate the fragmentation patterns, the mass spectral data for the closely related derivative, 1,2-bis(chlorodimethylsilyl)ethane (B1585126), from the NIST database can be examined. The fragmentation of this molecule provides insights into the behavior of the core structure upon electron ionization.

Table of Key Mass Spectral Fragments for 1,2-bis(chlorodimethylsilyl)ethane:

m/zProposed Fragment IonFormula
181[M - Cl]⁺C₆H₁₆ClSi₂⁺
121[Si(CH₃)₂CH₂Cl]⁺C₃H₈ClSi⁺
93[Si(CH₃)₂Cl]⁺C₂H₆ClSi⁺
73[Si(CH₃)₃]⁺ (rearrangement)C₃H₉Si⁺
58[Si(CH₃)₂]⁺˙C₂H₆Si⁺˙

The analysis of these fragments helps in understanding the stability of various silicon-containing cations. The formation of the dimethylsilyl cation and its rearrangement products are characteristic features in the mass spectra of such compounds. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would also lead to characteristic isotopic patterns for chlorine-containing fragments.

Computational and Theoretical Investigations into the Structure and Reactivity of 1,2 Bis Dimethylsilyl Ethane

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure of molecules like 1,2-bis(dimethylsilyl)ethane. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and orbital energies.

DFT methods, which approximate the electron correlation through functionals of the electron density, offer a balance between computational cost and accuracy. A variety of functionals, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G(d) or larger) would be employed to model the electronic properties of this compound. These calculations would yield crucial information, including the molecular orbital energies, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a more rigorous, wave-function-based approach. While computationally more demanding, they can offer higher accuracy for certain properties and serve as benchmarks for DFT results.

A key application of these quantum chemical methods is the determination of the most stable three-dimensional structure of this compound through energy minimization. The molecule's flexibility, primarily due to rotation around the central C-C and the Si-C bonds, gives rise to various conformers.

Computational analysis would involve a systematic search of the potential energy surface. This process identifies different conformers, such as the anti and gauche forms arising from rotation around the central C-C bond. For each conformer, the geometry is optimized to find the lowest energy structure. The relative energies of these conformers would be calculated to determine their populations at a given temperature, providing insight into the molecule's preferred shapes. A hypothetical energy profile would show the anti conformer as the global minimum due to minimized steric hindrance between the two dimethylsilyl groups, with the gauche conformers at slightly higher energies.

Hypothetical Relative Energies of this compound Conformers
ConformerDihedral Angle (Si-C-C-Si)Relative Energy (kcal/mol)
Anti~180°0.00
Gauche~60°(Predicted to be slightly higher)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the interactions between the HOMO and LUMO. The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO, conversely, indicates the region most susceptible to accepting electrons (electrophilicity).

For this compound, DFT calculations would provide the energies and spatial distributions of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap implies higher reactivity. The locations of the HOMO and LUMO on the molecule would pinpoint the most likely sites for nucleophilic and electrophilic attack, respectively. It is anticipated that the HOMO would be localized primarily on the Si-H and Si-C bonds, while the LUMO would likely have significant contributions from the antibonding orbitals associated with these same groups.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

An MD simulation of this compound, either in the gas phase or in a solvent, would generate a detailed picture of its conformational landscape. By analyzing the trajectory, one could observe transitions between different conformers (e.g., from gauche to anti) and determine the timescales of these motions. This would provide a more complete understanding of the molecule's flexibility than static calculations alone.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one could investigate how they pack together in the liquid state and calculate properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computational model and aid in spectral assignment.

For this compound, DFT calculations could be used to predict its vibrational (infrared and Raman) spectra. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and intensities. These calculated spectra would show characteristic peaks for Si-H, C-H, and Si-C stretching and bending modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si) can be calculated. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The predicted chemical shifts for the different nuclei in their specific chemical environments would be a powerful tool for interpreting experimental NMR spectra and confirming the molecule's structure.

Predicted Spectroscopic Data for this compound (Illustrative)
Spectroscopic TechniqueParameterPredicted Value Range
Infrared Spectroscopyν(Si-H)~2100-2200 cm⁻¹
¹H NMRδ(Si-H)~3.5-4.5 ppm
²⁹Si NMRδ(Si)(Dependent on reference)

Elucidation of Reaction Mechanisms via Transition State Theory

Computational chemistry is instrumental in mapping out the pathways of chemical reactions and understanding their kinetics. Transition State Theory (TST) provides a framework for calculating reaction rates based on the properties of the reactants and the transition state—the highest energy point along the reaction coordinate.

For a hypothetical reaction involving this compound, such as its thermal decomposition or reaction with an oxidizing agent, computational methods would be used to locate the transition state structure. This is a first-order saddle point on the potential energy surface. Once the transition state is found, its energy relative to the reactants gives the activation energy barrier for the reaction. Vibrational frequency calculations are also performed on the transition state; a single imaginary frequency confirms that it is a true transition state.

By mapping the entire reaction pathway from reactants to products, including any intermediates and transition states, a detailed reaction mechanism can be elucidated. This provides fundamental insights into the reactivity of this compound that would be difficult to obtain through experimental means alone.

Emerging Research Directions and Future Prospects for 1,2 Bis Dimethylsilyl Ethane in Advanced Chemical Research

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The conventional synthesis of 1,2-bis(dimethylsilyl)ethane involves the reduction of its chlorinated precursor, 1,2-bis(dimethylchlorosilyl)ethane. A well-established method for this transformation is the use of lithium aluminum hydride (LiAlH4) in an appropriate solvent. This reaction is effective and provides the desired product in good yield.

However, current research is increasingly focused on developing more sustainable and efficient synthetic methodologies. The use of potent reducing agents like LiAlH4 presents challenges related to safety, cost, and waste management. Future research is geared towards exploring alternative, greener reduction protocols. This includes investigating catalytic hydrogenation processes or employing less hazardous and more atom-economical reducing agents. The goal is to develop synthetic pathways that minimize waste, reduce energy consumption, and avoid the use of harsh reagents, aligning with the principles of green chemistry.

Exploration of New Catalytic Applications and Reaction Architectures

The presence of two Si-H bonds makes this compound a promising candidate for various catalytic applications, particularly in polymerization and organometallic chemistry.

One significant application is its use as a monomer in transition metal-catalyzed cross-dehydrocoupling polymerization. When reacted with diols, this compound can form poly(silyl ether)s, a class of silicon-containing polymers. This reaction, often catalyzed by palladium or rhodium complexes, proceeds with the evolution of hydrogen gas and creates new silicon-oxygen bonds to form the polymer backbone.

Furthermore, this compound can act as a bidentate ligand, coordinating to transition metals to form novel catalytic structures. It reacts with various metal carbonyls, such as those of iron, ruthenium, and osmium, to create chelated silyl (B83357) derivatives. In these complexes, the two silicon atoms bind to the metal center, forcing the ligands into a constrained cis-geometry. This unique coordination environment can influence the reactivity of the metal center, opening possibilities for designing catalysts with novel selectivity and activity for reactions like hydrosilylation, dehydrogenation, and C-H activation.

Catalyst/PrecursorReaction TypeResulting Product/Application
Pd/C or RhCl(PPh3)3Cross-dehydrocoupling polymerization with diolsPoly(silyl ether)s
Fe(CO)5, Ru3(CO)12, Os3(CO)12Reaction with Si-H bondsChelated bis(silyl) metal carbonyl complexes

Integration into Hybrid Organic-Inorganic Materials and Nanotechnology as a Precursor

The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced hybrid organic-inorganic materials. While its analogue, 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), is widely used in the sol-gel synthesis of periodic mesoporous organosilicas (PMOs), this compound offers a different pathway to similar materials through reactions involving its Si-H groups.

The polymerization of this compound to form poly(silyl ether)s is a direct method of creating a hybrid material where organic ethane (B1197151) units are regularly spaced within an inorganic siloxane-like backbone. These materials can exhibit tailored thermal stability, dielectric properties, and hydrophobicity.

Future prospects include its use as a precursor for silicon carbide (SiC) thin films. Organosilicon precursors are vital in the chemical vapor deposition (CVD) of SiC coatings, which are important in the electronics industry for their low dielectric constant. The defined Si-C-C-Si structure of this compound could offer precise control over the composition and properties of the resulting ceramic material. Additionally, its role as a cross-linking agent or surface modifier in silicone-based polymers, similar to its chlorinated precursor, is an area for further exploration.

Advanced Methodologies for Spectroscopic Characterization and Computational Modeling

The detailed characterization of this compound and its derivatives is crucial for understanding their reactivity and developing applications. Advanced spectroscopic techniques are indispensable in this regard.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key tools. For instance, the characterization of the chelated metal carbonyl derivatives of this compound heavily relies on these methods to elucidate the structure and bonding between the silicon atoms and the transition metal. Similarly, the structure of polymers derived from this compound is confirmed using 1H, 13C, and 29Si NMR, along with IR spectroscopy to identify key functional groups.

Spectroscopic Data for a Polymer Derived from this compound and a Diol

Technique Key Observations
1H NMR Signals for Si-CH3 protons, Si-CH2-CH2-Si protons, and aromatic protons from the diol.
13C NMR Resonances corresponding to Si-CH3 and Si-CH2-CH2-Si carbons.
29Si NMR A single resonance indicating the specific chemical environment of the silicon atoms in the polymer chain.

| IR (Infrared) | Characteristic absorption bands for Si-O-C linkages. |

Computational modeling, particularly Density Functional Theory (DFT), is emerging as a powerful tool to complement experimental studies. While specific computational studies on this compound are not yet widespread, DFT is extensively used to investigate reaction mechanisms for similar systems, such as catalytic ethane dehydrogenation on metal-based catalysts. Future research will likely apply these computational methods to model the conformational behavior of this compound, predict its spectroscopic properties, and explore the transition states and intermediates involved in its catalytic reactions.

Potential in Fundamental Studies of Silicon-Based Reaction Intermediates

This compound serves as an excellent model compound for fundamental studies of silicon chemistry, particularly the mechanisms of Si-H bond activation and the nature of silicon-transition metal bonding.

The reaction of this molecule with transition metal complexes provides a direct pathway to probe the oxidative addition of Si-H bonds, a key elementary step in many catalytic cycles. By forming stable, chelated bis(silyl) complexes, researchers can isolate and study intermediates that might otherwise be transient. The constrained geometry of these chelated structures allows for the investigation of intramolecular processes and the electronic properties of the M-Si bond in a well-defined environment. This provides valuable insights into the factors that govern the reactivity of silyl complexes, which is essential for the rational design of new catalysts.

Furthermore, the study of related organosilicon compounds, such as bissilylmethanes, has revealed pathways involving reactive intermediates like silylenes (:SiR2) and silenes (R2Si=CR2). The structural similarity of this compound suggests its potential as a precursor to generate and study analogous reactive species, furthering the fundamental understanding of low-coordinate silicon chemistry.

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